molecular formula C16H20N2OS2 B603847 N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide CAS No. 1049132-53-7

N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Cat. No.: B603847
CAS No.: 1049132-53-7
M. Wt: 320.5g/mol
InChI Key: SZKGKFKNLKHDJN-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a useful research compound. Its molecular formula is C16H20N2OS2 and its molecular weight is 320.5g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is part of a broader class of compounds that have been synthesized and evaluated for various biological activities. One relevant study involves the synthesis of a series of aminothiazoles, thiazolylacetonitrile, imidazo[1,2-a]pyridine, imidazo[2,1-b]thiazole, chromene, and benzo[f]chromene derivatives containing a naproxenoyl moiety. These compounds were investigated for their anti-inflammatory, analgesic, and animal toxicity properties. The compounds showed promising results in these areas, suggesting the potential therapeutic applications of this compound related derivatives in treating inflammation and pain (Thabet et al., 2011).

Anticancer Activities

Another significant area of research involving similar thiazole derivatives is their anticancer potential. A study on novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety showed these compounds as potent anticancer agents. Specifically, certain derivatives demonstrated significant in vitro anticancer activity against Hepatocellular carcinoma cell lines, highlighting the relevance of exploring the anticancer capabilities of this compound analogs (Gomha et al., 2017).

Urease Inhibition and Cytotoxicity

Research on bi-heterocyclic propanamides, including structures similar to this compound, revealed potent inhibitory activity against urease enzymes along with low cytotoxicity. These findings suggest potential applications in treating diseases related to urease-producing pathogens while minimizing harm to host cells (Abbasi et al., 2020).

Properties

IUPAC Name

N-cyclopentyl-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS2/c1-11-17-16(13-7-4-10-20-13)14(21-11)8-9-15(19)18-12-5-2-3-6-12/h4,7,10,12H,2-3,5-6,8-9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKGKFKNLKHDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC2CCCC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.